Tc-99m Mdp - 80908-09-4

Tc-99m Mdp

Catalog Number: EVT-1540633
CAS Number: 80908-09-4
Molecular Formula: CH6O8P2Tc-4
Molecular Weight: 306.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium (99mTc) medronic acid is a pharmaceutical product used in nuclear medicine imaging. It is composed of a technetium ion complexed with medronic acid, a type of bisphosphonate. Like other bisphosphonates used in the treatment of osteoporosis, medronic acid binds to the hydroxyapatite crystals within bone, and in this way localizes the drug to bone for delineation of areas of altered osteogenesis. Following intravenous injection, single photon emission computed tomography (SPECT) is performed to detect the gamma ray emmitted by the decay of Technetium-99m to Technetium-99.
Technetium tc-99m medronate is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m medronate is as a Radiopharmaceutical Activity.
Technetium Tc-99m Medronate is a radiopharmaceutical containing methylene diphosphonate (medronate; MDP) complexed with the gamma-emitting radionuclide technetium Tc 99m with radioisotopic activity and hydroxyapatite affinity. Upon intravenous administration, skeletal uptake of technetium Tc 99m methylene diphosphonate occurs as a function of skeletal blood flow and osteogenic activity. The MDP moiety of this agent has affinity for hydroxyapatite crystals in bone with abnormal accumulation at sites with increased osteoid mineralization; labeling of MDP with Tc 99m allows scintigraphic imaging of areas of abnormal osteogenesis associated with malignant bone lesions.
A gamma-emitting radionuclide imaging agent used primarily in skeletal scintigraphy. Because of its absorption by a variety of tumors, it is useful for the detection of neoplasms.
Overview

Technetium-99m Methylene Diphosphonate is a radiopharmaceutical compound primarily utilized in nuclear medicine for bone imaging. It is a derivative of methylene diphosphonic acid, labeled with technetium-99m, a metastable isotope of technetium. This compound is particularly effective in detecting areas of increased bone metabolism, making it invaluable for diagnosing conditions such as metastatic bone disease, osteomyelitis, and fractures.

Source

Technetium-99m Methylene Diphosphonate is synthesized from sodium pertechnetate, which is obtained from a technetium-99m generator. The generator produces technetium-99m through the decay of molybdenum-99. The synthesis involves combining sodium pertechnetate with a lyophilized mixture containing medronic acid, stannous chloride, and other stabilizers under sterile conditions.

Classification

Technetium-99m Methylene Diphosphonate belongs to the class of radiopharmaceuticals used in diagnostic imaging. It is categorized as a bone-seeking agent due to its affinity for hydroxyapatite, the mineral component of bone. This classification allows it to be effectively used in single-photon emission computed tomography and planar gamma imaging techniques.

Synthesis Analysis

Methods

The synthesis of Technetium-99m Methylene Diphosphonate can be performed using two primary methods: the vial method and the syringe method. Both methods involve the reconstitution of a lyophilized powder with sodium pertechnetate.

  1. Vial Method:
    • A specified volume of normal saline is added to a vial containing the lyophilized compound.
    • After mixing, aliquots are dispensed into sterile vials for storage.
    • Radiolabeling occurs by adding sodium pertechnetate to the selected vial.
  2. Syringe Method:
    • Similar to the vial method but utilizes syringes for direct preparation and dispensing.
    • This method has shown comparable radiochemical purity and imaging quality.

Technical Details

The preparation process ensures that the final product maintains a pH between 6.5 and 7.5, which is crucial for stability and efficacy. Quality control measures include assessing radiochemical purity using paper chromatography and ensuring sterility through microbiological testing.

Molecular Structure Analysis

Structure

The molecular structure of Technetium-99m Methylene Diphosphonate consists of a technetium atom coordinated with two methylene diphosphonate groups. The chemical formula can be represented as C2H8O6P2Tc\text{C}_2\text{H}_8\text{O}_6\text{P}_2\text{Tc}.

Data

Key structural data include:

  • Molecular weight: Approximately 303 g/mol.
  • The compound exhibits a trigonal bipyramidal coordination geometry around the technetium atom.
Chemical Reactions Analysis

Reactions

Technetium-99m Methylene Diphosphonate undergoes chemical adsorption onto hydroxyapatite in bone tissue. This interaction is primarily due to ionic bonding between the negatively charged diphosphonate groups and the positively charged sites on hydroxyapatite crystals.

Technical Details

The uptake mechanism involves both physical adsorption and potential biochemical interactions with bone cells, facilitating its localization in areas of high bone turnover.

Mechanism of Action

Process

The mechanism by which Technetium-99m Methylene Diphosphonate accumulates in bone involves several steps:

  1. Administration: The compound is administered intravenously.
  2. Circulation: It circulates through the bloodstream until it reaches the skeletal system.
  3. Uptake: The compound binds to areas with increased osteoblastic activity, such as healing fractures or metastatic lesions.
  4. Imaging: Once localized, it emits gamma rays detectable by imaging equipment like single-photon emission computed tomography.

Data

Studies have shown that Technetium-99m Methylene Diphosphonate uptake correlates with osteoblast activity, providing valuable insights into bone healing processes and disease states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution upon reconstitution.
  • Stability: Maintains >95% radiochemical purity for at least four days under proper storage conditions.

Chemical Properties

  • Solubility: Soluble in water due to its ionic nature.
  • pH Range: Optimal pH between 6.5 to 7.5 for stability and effectiveness.

Relevant analyses indicate that the compound remains stable under typical storage conditions but may degrade over extended periods or improper handling.

Applications

Scientific Uses

Technetium-99m Methylene Diphosphonate is extensively used in various clinical applications:

  • Bone Scintigraphy: For detecting skeletal metastases in cancer patients.
  • Diagnosis of Bone Disorders: Effective in identifying osteomyelitis and other inflammatory conditions.
  • Assessment of Bone Healing: Utilized in evaluating healing processes post-fracture or surgical interventions.
Chemical Characterization and Radiopharmaceutical Development of Tc-99m MDP

Structural Chemistry of Tc-99m MDP Complexes

Tc-99m MDP (Technetium-99m Methylene Diphosphonate) is a coordination complex formed between reduced technetium-99m and the bisphosphonate ligand methylene diphosphonate (MDP). The exact molecular structure of the dominant species in the radiopharmaceutical preparation remains a subject of research due to technetium's multiple accessible oxidation states (III, IV, V) and the potential for diverse coordination geometries. However, consensus indicates that under standard labeling conditions, Tc(IV) forms the core of the complex, likely adopting an octahedral coordination sphere. MDP, acting as a multidentate ligand through its phosphonate oxygen atoms, generates polynuclear complexes or polymeric networks rather than simple mononuclear species. This is evidenced by spectroscopic and chromatographic analyses showing multiple co-existing species. The primary mechanism for bone targeting involves chemisorption of the Tc-99m-MDP complex onto the surface of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) crystals in bone mineral, facilitated by the strong affinity of phosphonate groups for calcium ions. Additionally, studies suggest potential secondary interactions involving enzymatic conversion into ATP analogues by aminoacyl-tRNA synthetase, leading to cellular apoptosis in target tissues, though adsorption into the hydroxyapatite crystalline structure remains the dominant uptake mechanism [1].

Table 1: Key Structural Features of Tc-99m MDP Complexes

FeatureDescriptionExperimental Evidence
Technetium Oxidation StatePredominantly +4Potentiometry, XANES, stability in air
Coordination GeometryOctahedralEXAFS, Analogous Re complex studies
Ligand Binding ModeMultidentate (MDP via phosphonate O atoms), likely bridging forming polynuclear speciesChromatography (multiple peaks), reduced colloid formation with optimized Sn: MDP ratio
Primary Bone TargetingChemisorption onto hydroxyapatite crystal surfaces via Ca²⁺-phosphonate interactionsIn vitro studies with hydroxyapatite powder, calvaria; reduced uptake by pyrophosphate/EDTA [1]
Secondary InteractionPotential enzymatic conversion to ATP analogues by aminoacyl-tRNA synthetase (Type 2 class)Biochemical studies, enzyme inhibition assays [1]

Synthesis and Radiolabeling Methodologies

Kit-Based Preparation Protocols

Tc-99m MDP is exclusively prepared using commercial cold kits immediately prior to clinical use. These kits contain a sterile, lyophilized, non-pyrogenic mixture under nitrogen atmosphere, typically comprising:

  • Medronic Acid (MDP): The chelating ligand (5-10 mg).
  • Stannous Chloride Dihydrate (SnCl₂·2H₂O): The reducing agent (0.5-1.0 mg).
  • Oxygen Scavenger/Antioxidant: Gentisic acid (0.5 mg) or p-aminobenzoic acid to prevent oxidation of Sn²⁺ and colloidal formation.
  • Inert Fillers: Sodium chloride for isotonicity and to aid lyophilization.The pH of the mixture before lyophilization is adjusted to 6.5–7.5 using hydrochloric acid or sodium hydroxide. Preparation involves aseptically adding 1-5 mL of sterile, non-pyrogenic sodium pertechnetate (¹⁰⁰ᵐTcO₄⁻) eluate (up to 500 mCi, 18.5 GBq) to the vial. Gentle swirling ensures complete dissolution and mixing. Radiolabeling occurs rapidly (within minutes) and quantitatively at room temperature, forming the Tc-99m MDP complex. The simplicity and reliability of this kit formulation are central to its widespread clinical adoption [1] [2].

Table 2: Typical Composition of a Tc-99m MDP Cold Kit

ComponentFunctionTypical Amount per Vial
Methylene Diphosphonate (MDP)Chelating ligand for ⁹⁹ᵐTc5 - 10 mg
Stannous Chloride Dihydrate (SnCl₂·2H₂O)Reduces Tc(VII) to lower valence state (IV)0.5 - 1.0 mg
Gentisic Acid or p-Aminobenzoic AcidAntioxidant, protects Sn²⁺ from oxidation~0.5 mg
Sodium Chloride (NaCl)Tonicity adjuster, lyoprotectant5 mg
Final pH (after reconstitution)Adjusted with HCl/NaOH6.5 - 7.5

Kit fractionation (splitting the lyophilized kit contents or the reconstituted solution for multiple patient doses) is practiced in some settings to improve cost-efficiency. Studies comparing vial-based (reconstituting mother vial and dispensing aliquots into smaller vials for freezing) and syringe-based (withdrawing required volume from reconstituted mother vial for immediate use, refreezing remainder) methods show that radiochemical purity (RCP) >95% can be maintained for vial-fractionated samples up to 4 days and syringe-fractionated samples up to 2 days when stored at -20°C. RCP deteriorates significantly (~85%) by day 8 in both methods. Sterility is typically maintained for at least 8 days with proper aseptic technique. Importantly, image quality (contrast, contrast-to-noise ratio, signal-to-noise ratio) using fractionated kits within their stability window (≤2 days) is statistically equivalent to conventionally prepared, unfractionated Tc-99m MDP [2].

Role of Stannous Chloride in Chelation Stability

Stannous chloride (SnCl₂) is the critical reducing agent enabling the formation of the Tc-99m MDP complex. It reduces heptavalent pertechnetate (⁹⁹ᵐTcO₄⁻, Tc(VII)) eluted from the generator to a lower, more reactive oxidation state—primarily Tc(IV)—essential for complexation with the MDP ligand. The amount of SnCl₂ is meticulously optimized in the kit formulation (typically Sn:MDP molar ratio ~1:1000-2000):

  • Insufficient Sn²⁺: Leads to incomplete reduction of Tc(VII), resulting in high levels of unbound ⁹⁹ᵐTcO₄⁻ impurity, which exhibits undesired biodistribution (e.g., thyroid, gastric uptake).
  • Excessive Sn²⁺: Promotes the formation of radiocolloids (reduced hydrolyzed technetium, ⁹⁹ᵐTcO₂·nH₂O, and/or stannic colloid). Colloids are sequestered by the reticuloendothelial system (liver, spleen), reducing bone uptake and increasing background activity.Sn²⁺ itself forms a complex with MDP (Sn-MDP) prior to the addition of pertechnetate. Upon addition of ⁹⁹ᵐTcO₄⁻, the reduced technetium undergoes a ligand exchange reaction, displacing Sn²⁺ from this complex or forming a mixed metal complex, ultimately yielding the stable Tc(IV)-MDP complex. Research indicates that SnCl₂ alone or MDP alone can exhibit cytotoxic and genotoxic effects in bacterial models (E. coli). However, when combined in the MDP-SnCl₂ kit formulation, these effects are mitigated, suggesting the formation of a stable, less toxic Sn-MDP complex or coordination environment that also effectively templates the formation of the Tc-MDP complex, enhancing overall chelation stability and reducing the biological reactivity of free Sn²⁺ ions [4] [7].

Physicochemical Properties and Stability Analysis

The Tc-99m MDP complex exhibits distinct physicochemical properties crucial for its performance as a bone imaging agent:

  • Charge: The complex is anionic at physiological pH due to the ionized phosphonate groups of MDP and the overall coordination chemistry of Tc(IV). This anionic nature facilitates interaction with the cationic calcium ions (Ca²⁺) in hydroxyapatite.
  • Lipophilicity: Tc-99m MDP is hydrophilic, ensuring rapid clearance from the blood pool via renal excretion and minimizing nonspecific binding to soft tissues or proteins. This hydrophilicity is imparted by the polar phosphonate groups.
  • Stability:
  • In Vitro: The reconstituted Tc-99m MDP solution is stable for 6-8 hours post-preparation when stored at room temperature. RCP remains >90% for at least 4-6 hours. The complex is stable over a pH range of ~5-9. Outside this range, or with exposure to oxidants, dissociation can occur, leading to increased free pertechnetate or colloid. Physical appearance should be clear and colorless; any particulate matter indicates instability or contamination [1] [2].
  • In Vivo: The complex demonstrates high stability in circulation. Blood clearance is biphasic: a rapid initial phase (t₁/₂α ~ 3-5 minutes) due to distribution and bone uptake, followed by a slower phase (t₁/₂β ~ 60 minutes) dominated by renal excretion. Less than 10-15% of the injected dose remains in the blood pool by 2-3 hours post-injection. The primary route of excretion is renal glomerular filtration, with approximately 50-60% of the dose excreted in urine within 6 hours and 90% within 24 hours. Minimal hepatobiliary excretion occurs. The complex does not undergo significant metabolic degradation; the majority is excreted intact in urine [1].Factors influencing stability include the Sn²⁺:Tc ratio, the presence of oxidants or metal impurities (e.g., Al³⁺ from generator eluate, Fe³⁺), pH extremes, and radiation-induced radiolysis (especially in high-activity preparations). Maintaining high RCP (>90-95%) is critical for optimal bone-to-soft tissue contrast. RCP is routinely assessed using thin-layer chromatography (TLC) or instant thin-layer chromatography (ITLC) systems. A common method uses acetone to move free pertechnetate (Rf ~0.9-1.0) and saline to move hydrolyzed-reduced technetium (colloid, Rf ~0.0), with the Tc-99m MDP complex exhibiting intermediate Rf values depending on the solvent system [1] [2].

Table 3: Stability and Physicochemical Properties of Tc-99m MDP

PropertyCharacteristicImpact on Performance
Chemical FormAnionic Tc(IV)-MDP complex (likely polynuclear)Bone mineral (hydroxyapatite) affinity
SolubilityHighly hydrophilicRapid blood clearance, renal excretion, low soft tissue uptake
Radiochemical Purity (RCP)>95% achievable with optimized kitsEssential for high bone-to-background ratio; <90% degrades image quality
In Vitro Stability>90% RCP maintained for 6-8h at RT; sensitive to oxidants, pH extremes, metal ions (Al³⁺, Fe³⁺)Ensures consistent performance during imaging window
Blood ClearanceBiphasic: Rapid t₁/₂α ~3-5 min (bone uptake/distribution), Slower t₁/₂β ~60 min (renal clearance)Allows early imaging (1-3h post-injection) with low background
ExcretionPrimarily renal (>90% at 24h), glomerular filtration with partial tubular reabsorptionCritical for radiation dosimetry; hydration accelerates clearance
Critical Organ (Dosimetry)Bladder wall (due to urine concentration), Colon (GI secretion)-

The interaction between Tc-99m MDP and hydroxyapatite has been studied in vitro using models like mouse calvaria fragments, osteoblast-like cells, collagen sponges, and hydroxyapatite powder. These studies confirm that uptake is primarily due to adsorption onto and incorporation into the hydroxyapatite structure, not accumulation in osteoblast-like cells or binding to collagen. Uptake is significantly reduced by competitors like pyrophosphate and EDTA, which chelate calcium or disrupt the hydroxyapatite surface. Disease states affecting bone microenvironment (e.g., osteomyelitis vs. mechanical injury) can alter Tc-99m MDP uptake patterns and kinetics, influenced by factors such as local pH, blood flow, and phosphate concentration, demonstrating the sensitivity of the complex's physicochemical adsorption process to the pathophysiological environment [1].

Properties

CAS Number

80908-09-4

Product Name

Tc-99m Mdp

IUPAC Name

dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate

Molecular Formula

CH6O8P2Tc-4

Molecular Weight

306.91 g/mol

InChI

InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1

InChI Key

GEJDKFSIZBOWEL-SGNQUONSSA-J

SMILES

C(P(=O)(O)O)P(=O)(O)O.[Tc]

Synonyms

Tc-99m-diphosphonate
technetium diphosphonate
technetium Tc 99m diphosphonate

Canonical SMILES

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc]

Isomeric SMILES

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.